PD 4'-oxyacetic acid

Description

Properties

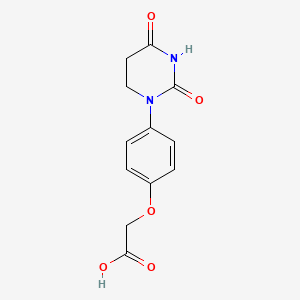

Molecular Formula |

C12H12N2O5 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

2-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenoxy]acetic acid |

InChI |

InChI=1S/C12H12N2O5/c15-10-5-6-14(12(18)13-10)8-1-3-9(4-2-8)19-7-11(16)17/h1-4H,5-7H2,(H,16,17)(H,13,15,18) |

InChI Key |

QZLQKDIAPJHBAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PD 4'-oxyacetic acid: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Cereblon Ligand for Targeted Protein Degradation

Executive Summary

PD 4'-oxyacetic acid is a key building block in the rapidly advancing field of targeted protein degradation. As a carboxylic acid-functionalized phenyl dihydrouracil (PD), it serves as a highly efficient and stable ligand for the E3 ubiquitin ligase cereblon (CRBN). This technical guide delineates the mechanism of action of this compound, its role in the formation of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols used to characterize its function. The superior chemical stability and resistance to racemization of the phenyl dihydrouracil scaffold, as highlighted in recent studies, mark a significant improvement over previous generations of CRBN ligands, offering enhanced potency and a more straightforward pharmacological profile for the resulting PROTACs.

Core Mechanism of Action: A Cereblon-Recruiting Moiety

The primary mechanism of action of this compound is to function as a specific binder, or "warhead," for the cereblon (CRBN) protein. CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, which is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome.

When incorporated into a PROTAC, this compound facilitates the recruitment of the CRL4^CRBN^ complex to a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the POI, a ligand for an E3 ligase (in this case, this compound for CRBN), and a flexible linker connecting the two. By bringing the E3 ligase and the target protein into close proximity, the PROTAC induces the formation of a ternary complex, leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome. This process effectively eliminates the target protein from the cellular environment.

The phenyl dihydrouracil (PD) core of this compound offers significant advantages over traditional immunomodulatory imide drug (IMiD) and even phenyl glutarimide (PG) based CRBN ligands. These advantages include enhanced chemical stability and, critically, the absence of a chiral center prone to racemization. This achirality simplifies synthesis and pharmacological evaluation, as the presence of a largely inactive (R)-enantiomer in traditional glutarimide-based PROTACs can complicate drug development.

Signaling Pathway and Logical Workflow

The signaling pathway initiated by a PROTAC containing this compound is a key aspect of its mechanism. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for evaluating such a PROTAC.

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Evaluation.

Data Presentation: Quantitative Analysis

| Compound/PROTAC | Target Protein | E3 Ligase Ligand | Assay Type | Measurement | Value | Reference |

| PD-PROTAC 2 | LCK | Phenyl Dihydrouracil | Fluorescence Polarization | CRBN Affinity (Kd) | 52 ± 19 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |

| PG-PROTAC 1 | LCK | Phenyl Glutarimide | Fluorescence Polarization | CRBN Affinity (Kd) | 1.4 ± 0.2 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |

| SJ43489 (PD-PROTAC 5) | LCK | Phenyl Dihydrouracil | Cellular Degradation Assay | DC50 | 0.8 nM | Jarusiewicz et al., ACS Med. Chem. Lett. 2023 |

| Pomalidomide | N/A | Pomalidomide | TR-FRET Binding Assay | IC50 | 1.2 µM | Matyskiela et al., Nat. Chem. Biol. 2018 |

| Lenalidomide | N/A | Lenalidomide | TR-FRET Binding Assay | IC50 | 1.5 µM | Matyskiela et al., Nat. Chem. Biol. 2018 |

| Phenyl Dihydrouracil Cmpd 1 | N/A | Phenyl Dihydrouracil | Fluorescence Polarization | IC50 | Similar to Pomalidomide | Stadnichenko et al., Biopolym. Cell 2024[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CRBN-based PROTACs.

CRBN Binding Affinity Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of a compound (e.g., a PD-based PROTAC) to the CRBN E3 ligase.

Principle: This competitive assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by the test compound. The change in fluorescence polarization is proportional to the amount of tracer displaced.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant human CRBN-DDB1 complex in assay buffer.

-

Prepare a stock solution of a fluorescently labeled CRBN ligand (e.g., Cy5-lenalidomide) in DMSO.

-

Prepare serial dilutions of the test compound (e.g., this compound-containing PROTAC) in DMSO.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black plate, add the serially diluted test compound.

-

Add a fixed concentration of the CRBN-DDB1 complex to each well.

-

Add a fixed concentration of the fluorescently labeled CRBN ligand to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader equipped for FP measurements.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation, if the Kd of the fluorescent ligand is known.

-

In Vitro Chemical Stability Assay (LC-MS)

Objective: To assess the hydrolytic stability of a PROTAC in a biologically relevant buffer.

Principle: The concentration of the intact PROTAC is monitored over time in an aqueous buffer using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the test PROTAC in DMSO.

-

Dilute the stock solution to a final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4).

-

Incubate the solution at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate any salts.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent PROTAC.

-

Plot the percentage of the remaining PROTAC against time.

-

Calculate the half-life (t1/2) of the PROTAC under these conditions.

-

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Principle: Western blotting is used to detect and quantify the levels of the target protein in cell lysates after treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., one that expresses the target protein) to 70-80% confluency.

-

Treat the cells with various concentrations of the PROTAC or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).

-

Conclusion

This compound represents a significant advancement in the design of CRBN-recruiting PROTACs. Its core phenyl dihydrouracil structure confers enhanced chemical stability and circumvents the issue of racemization inherent to earlier glutarimide-based ligands. The mechanism of action, centered on the recruitment of the CRBN E3 ligase to a target protein for proteasomal degradation, offers a powerful therapeutic modality. The experimental protocols detailed herein provide a robust framework for the characterization and optimization of PROTACs utilizing this promising new building block, paving the way for the development of more potent and pharmacologically well-behaved protein degraders.

References

A Technical Guide to PD 4'-Oxyacetic Acid: A Novel Cereblon Ligand for Advanced Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and application of PD 4'-oxyacetic acid, a key building block in the development of next-generation Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for its incorporation into PROTACs, summarizes key quantitative data, and visualizes the underlying biological and experimental workflows.

Introduction: A New Scaffold for Enhanced PROTACs

This compound is a carboxylic acid-functionalized phenyl dihydrouracil (PD) derivative that serves as a ligand for the E3 ubiquitin ligase cereblon (CRBN). It has emerged as a superior alternative to traditional thalidomide-based immunomodulatory imide drugs (IMiDs) in PROTAC design. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PD scaffold offers improved chemical stability and eliminates the stereochemical complexity associated with thalidomide and its analogs, leading to PROTACs with enhanced potency and cleaner pharmacological profiles.[1][2]

The development of phenyl dihydrouracil-based PROTACs, including those utilizing the this compound linker attachment point, was recently described by Jarusiewicz and colleagues.[3][4] Their work demonstrated that these novel PROTACs exhibit improved stability and potent degradation of target proteins, such as the lymphocyte-specific protein tyrosine kinase (LCK), a key target in T-cell acute lymphoblastic leukemia.[3]

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs containing a this compound-derived moiety function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the E3 ubiquitin ligase cereblon. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for phenyl dihydrouracil (PD)-based PROTACs compared to their phenyl glutarimide (PG) and immunomodulatory imide drug (IMiD) counterparts, as reported by Jarusiewicz et al.[3]

Table 1: Cereblon Binding Affinity of LCK-Targeting PROTACs

| Compound | E3 Ligand Moiety | CRBN Binding Affinity (IC₅₀, nM) |

| PD-PROTAC 2 | Phenyl Dihydrouracil | 52 ± 19 |

| PG-PROTAC 1 | Phenyl Glutarimide | 1.4 ± 0.2 |

Binding affinity was determined by a fluorescent polarization assay.

Table 2: LCK Degradation Potency in KOPT-K1 Cells

| Compound | E3 Ligand Moiety | DC₅₀ (nM) (HiBiT Assay) | Dₘₐₓ (%) (Western Blot) | DC₅₀ (nM) (Western Blot) |

| PD-PROTAC 5 | Phenyl Dihydrouracil | 0.8 | >98.4 ± 0.6 | 0.23 ± 0.13 |

| PG-PROTAC 4 | Phenyl Glutarimide | 8 | N/A | N/A |

| PD-PROTAC 2 | Phenyl Dihydrouracil | N/A | 66 ± 7 | 8 ± 6 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative LCK-targeting PROTAC incorporating the this compound linker, based on the procedures described by Jarusiewicz et al.[3]

Synthesis of a PD-PROTAC for LCK Degradation

The synthesis involves the coupling of a dasatinib-derived amine with the carboxylic acid of the this compound moiety.

Caption: General workflow for the synthesis of an LCK-targeting PD-PROTAC.

Materials:

-

Dasatinib-linker-amine derivative

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

Acetonitrile

-

Water

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Addition of Amine: Add the dasatinib-linker-amine derivative (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by LCMS.

-

Purification: Upon completion, purify the crude product by reverse-phase preparative HPLC using a C18 column with a gradient of acetonitrile in water (containing 0.1% TFA).

-

Lyophilization: Lyophilize the fractions containing the pure product to yield the final PD-PROTAC as a solid.

-

Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry and NMR spectroscopy.

LCK Degradation Assay (Western Blot)

Cell Culture and Treatment:

-

Culture KOPT-K1 cells in the appropriate growth medium.

-

Treat the cells with varying concentrations of the PD-PROTAC for 4 hours.

Protein Extraction and Quantification:

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with a primary antibody against LCK overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate DC₅₀ and Dₘₐₓ values by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the design of cereblon-recruiting PROTACs. Its incorporation into PROTAC scaffolds leads to molecules with improved chemical stability and potent, often superior, protein degradation capabilities compared to their IMiD- and PG-based predecessors.[3] The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a range of diseases.

References

- 1. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation | CoLab [colab.ws]

- 2. In This Issue, Volume 14, Issue 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Targeted Protein Degradation: A Technical Guide to PD 4'-Oxyacetic Acid for Novel PROTAC Targets

For Immediate Release

This technical guide provides an in-depth exploration of PD 4'-oxyacetic acid, a novel building block for the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals interested in the cutting-edge of targeted protein degradation. This document details the potential of this compound as a superior cereblon (CRBN) E3 ligase ligand, with a focus on its application in creating more stable and potent PROTACs. We present a known target, Lymphocyte-specific protein tyrosine kinase (LCK), as a case study, and explore the potential for targeting other novel proteins. Detailed experimental protocols and quantitative data are provided to enable the practical application of this technology.

Introduction: The Evolution of PROTACs and the Rise of Phenyl Dihydrouracil (PD)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have revolutionized drug discovery by inducing the degradation of specific target proteins rather than simply inhibiting their function.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design.[3] The initial CRBN-recruiting ligands were derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.[1] However, these compounds can suffer from chemical instability, including hydrolysis in cell culture media.[1] To address these limitations, a new generation of CRBN binders has been developed, including phenyl glutarimide (PG)-based ligands. While offering improved stability, PG-based PROTACs possess a racemization-prone chiral center, which can complicate their pharmacological profile.[2]

This guide focuses on a promising alternative: Phenyl dihydrouracil (PD) , the core scaffold of this compound. PD-based cereblon binders are achiral and demonstrate enhanced chemical stability, paving the way for more robust and potent PROTACs.[4]

This compound: A Chemically Stable Building Block

This compound is a functionalized phenyl dihydrouracil derivative designed for straightforward incorporation into PROTAC synthesis. Its carboxylic acid handle allows for versatile linker attachment through standard amide coupling reactions. The key advantage of the PD moiety lies in its improved physicochemical properties compared to earlier CRBN ligands.

A recent study by Jarusiewicz et al. (2023) highlighted the superiority of PD-based PROTACs over their PG and IMiD counterparts.[1] The study focused on the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein in T-cells and a therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL).[1]

Quantitative Comparison of LCK-Targeting PROTACs

The following table summarizes the key quantitative data from the comparative study of LCK-targeting PROTACs, demonstrating the enhanced potency of the PD-based degrader.

| Compound ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) in KOPT-K1 cells | Dmax (%) in KOPT-K1 cells | Reference |

| PD-PROTAC 5 (SJ43489) | Phenyl dihydrouracil (PD) | Dasatinib | 0.8 | >95 | [1][4] |

| PG-analogue 4 | Phenyl glutarimide (PG) | Dasatinib | 8 | >95 | [4] |

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

These data clearly indicate that the PD-based PROTAC is approximately 10-fold more potent at degrading LCK than its PG-based counterpart.[4] This enhanced potency is attributed to the improved chemical stability and potentially more favorable ternary complex formation.[1]

Signaling Pathways and Potential Novel Targets

The successful degradation of LCK using a PD-based PROTAC opens the door to targeting other proteins in critical signaling pathways.

The LCK Signaling Pathway

LCK is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation. Its degradation can effectively shut down this pathway, which is often dysregulated in hematological malignancies.

References

- 1. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold that has been extensively explored in medicinal chemistry and agrochemistry. This class of compounds is characterized by a core phenoxyacetic acid moiety, which consists of a phenyl ring linked to an acetic acid group through an ether bond. The versatility of this scaffold lies in the numerous possibilities for substitution on the aromatic ring, as well as modifications of the carboxylic acid group. These structural modifications have profound effects on the biological activity of the resulting molecules, leading to a wide range of applications, from herbicides to potent anti-inflammatory agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxyacetic acid derivatives, with a focus on their herbicidal and cyclooxygenase (COX) inhibitory activities.

Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the acetic acid side chain.

Herbicidal Activity

Phenoxyacetic acids were among the first selective organic herbicides developed and function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[1]

The key structural features influencing the herbicidal activity of phenoxyacetic acid derivatives are:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for activity. For instance, in the case of dichlorophenoxyacetic acid, the 2,4-dichloro substituted analog (2,4-D) exhibits the highest physiological activity. The herbicidal efficacy generally decreases in the order of 2,4- > 2,5- > 3,4- > 3,5- > 2,6-disubstitution[2]. The introduction of a halogen, such as chlorine, into the aromatic ring generally increases the physiological activity of phenoxyacetic acid[2].

-

The Acetic Acid Side Chain: The carboxylic acid group is essential for auxin-like activity. Esterification of this group can produce derivatives that are more readily absorbed by plants and are subsequently hydrolyzed to the active acid form within the plant[1].

Cyclooxygenase (COX) Inhibitory Activity

Certain phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

The SAR for COX inhibition reveals that:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of COX inhibition. For example, the introduction of a bromo substituent at the 4-position of the phenoxy ring in certain series demonstrated robust inhibitory efficacy against COX-2.

-

Modifications of the Acetic Acid Moiety: Conversion of the carboxylic acid to other functional groups, such as hydrazones, has yielded potent and selective COX-2 inhibitors.

Quantitative Data

The following table summarizes the in vitro COX inhibitory activity of selected phenoxyacetic acid derivatives.

| Compound ID | Structure (Substituents on Phenoxyacetic Acid) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | N/A | 15 | 0.05 | 300 |

| Compound 7a | Unsubstituted phenylhydrazone derivative | 14.5 | 0.13 | 111.54 |

| Compound 7b | 4-Bromophenylhydrazone derivative | 13.5 | 0.06 | 225 |

| Compound 10a | N-benzoylhydrazone derivative | - | 0.15 | - |

| Compound 10d | 4-Bromo-N-benzoylhydrazone derivative | - | 0.08 | - |

Experimental Protocols

General Synthesis of Phenoxyacetic Acid Derivatives

A common method for the synthesis of phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an α-haloacetic acid ester, followed by hydrolysis of the ester.

-

Step 1: Etherification: A substituted phenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This is then reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate or methyl bromoacetate) in a suitable solvent like acetone or DMF to yield the phenoxyacetic acid ester.

-

Step 2: Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification.

A general synthetic scheme is depicted below:

General synthetic route for phenoxyacetic acid derivatives.

In Vitro COX-2 Inhibition Assay

The ability of compounds to inhibit the COX-2 enzyme can be assessed using a variety of commercially available kits or established protocols. A common method is the fluorometric inhibitor screening assay.

Principle: This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A fluorescent probe is used that reacts with PGG2 to produce a fluorescent signal. The inhibition of COX-2 activity by a test compound is measured as a decrease in the fluorescence signal.

Procedure:

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, arachidonic acid (substrate), and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. A control with no inhibitor and a blank with no enzyme are also prepared.

-

Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the inhibitor concentration.

Workflow for in vitro COX-2 inhibition assay.

Herbicidal Activity Assay

The herbicidal activity of phenoxyacetic acid derivatives can be evaluated by various bioassays, often using model plant species.

Principle: The effect of the test compounds on the growth of a target plant species is measured. This can include assessing inhibition of seed germination, root elongation, or shoot growth.

Procedure (Root Growth Inhibition Assay):

-

Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with water to the desired concentrations.

-

Seed Germination: Sterilize seeds of the target plant (e.g., cress, lettuce) and place them on filter paper in petri dishes.

-

Treatment: Add a specific volume of the test solution to each petri dish. A control group with only the solvent and water is also included.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, with a photoperiod) for a set period (e.g., 3-5 days).

-

Measurement: After the incubation period, measure the length of the primary root of the seedlings.

-

Data Analysis: Calculate the percent inhibition of root growth for each concentration compared to the control. The IC50 value (the concentration that causes 50% inhibition of root growth) can then be determined.

Signaling Pathways

Mechanism of Action of Phenoxyacetic Acid Herbicides

Phenoxyacetic acid herbicides act as synthetic auxins. In susceptible plants, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.

Mechanism of action of phenoxyacetic acid herbicides.

Signaling Pathway of COX-2 Inhibition

COX-2 is an inducible enzyme, and its expression is upregulated by pro-inflammatory stimuli such as cytokines and growth factors. These stimuli activate various intracellular signaling pathways, including the NF-κB and MAPK pathways, which in turn promote the transcription of the COX-2 gene. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation. COX-2 inhibitors block this enzymatic activity, thereby reducing the production of prostaglandins and alleviating inflammation.[3][4]

Signaling pathway of COX-2 mediated inflammation and its inhibition.

Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical or professional advice. The term "PD 4'-oxyacetic acid" did not correspond to a publicly available compound at the time of this writing. The content has been developed based on publicly accessible scientific literature regarding the broader class of phenoxyacetic acid derivatives.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. thestatesman.com [thestatesman.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Phenyl Dihydrouracil-Based PROTACs: A Technical Guide to the Basic Research Applications of PD 4'-oxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the quest for more stable and potent Proteolysis Targeting Chimeras (PROTACs) is paramount. A significant advancement in this area is the development of phenyl dihydrouracil (PD)-based cereblon (CRBN) E3 ligase binders. PD 4'-oxyacetic acid serves as a crucial, functionalized building block for these next-generation PROTACs. Unlike traditional immunomodulatory imide drug (IMiD) analogs, such as thalidomide, which are prone to hydrolytic instability and racemization, the phenyl dihydrouracil moiety offers enhanced chemical stability.[1][2][3] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its role in constructing highly potent and stable PROTACs for preclinical research.

Core Concept: Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][2][4] When incorporated into a PROTAC, the phenyl dihydrouracil moiety binds to CRBN. Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[5][6] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[5][7]

Primary Research Application: LCK Degradation in T-cell Acute Lymphoblastic Leukemia (T-ALL)

A primary application of this compound in basic research is the development of PROTACs targeting Lymphocyte-specific protein tyrosine kinase (LCK) for the potential treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] LCK is a critical signaling protein in T-cells, and its aberrant activity is a therapeutic vulnerability in T-ALL.

Researchers have synthesized LCK-targeting PROTACs by conjugating a dasatinib-derived LCK ligand with a phenyl dihydrouracil-based CRBN ligand derived from this compound.[2][3] These PD-PROTACs have demonstrated superior performance compared to their counterparts based on IMiDs or phenyl glutarimides (PG), a previously reported stabilized CRBN binder.

Data Presentation

The following tables summarize the quantitative data for representative LCK-targeting PD-PROTACs from Jarusiewicz et al. (2023).

Table 1: In Vitro Degradation Potency of LCK-Targeting PROTACs

| Compound ID | E3 Ligand Moiety | Target Ligand | DC₅₀ (nM) in KOPT-K1 cells | Dₘₐₓ (%) in KOPT-K1 cells |

|---|---|---|---|---|

| 5 (SJ43489) | Phenyl Dihydrouracil (PD) | Dasatinib Analog | 0.8 | >95% |

| PG Analog | Phenyl Glutarimide (PG) | Dasatinib Analog | 8 | >95% |

| IMiD Analog | Thalidomide Analog | Dasatinib Analog | >1000 | Not specified |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Physicochemical and Biological Properties

| Compound ID | E3 Ligand Moiety | CRBN Binding (Kd, μM) | Chemical Stability (t₁/₂, h in PBS) | Cytotoxicity (IC₅₀, nM in KOPT-K1) |

|---|---|---|---|---|

| 5 (SJ43489) | Phenyl Dihydrouracil (PD) | 1.5 | > 48 | 1.1 |

| PG Analog | Phenyl Glutarimide (PG) | 0.5 | 24 | 13 |

| IMiD Analog | Thalidomide Analog | 0.2 | < 1 | 2500 |

Kd: Dissociation constant. t₁/₂: Half-life.

The data clearly indicates that the PD-based PROTAC (Compound 5) is the most potent LCK degrader identified to date, with a sub-nanomolar DC₅₀ value.[2][3] Its enhanced chemical stability translates directly to superior cellular degradation efficacy and antiproliferative activity compared to less stable analogs.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these novel PROTACs. Below are summaries of key experimental protocols.

Synthesis of this compound-based PROTACs

The synthesis involves a multi-step chemical process where the this compound is coupled with a chosen linker, which is then conjugated to the protein of interest's ligand (e.g., a dasatinib analog).

-

Methodology: Standard peptide coupling reactions (e.g., using HATU or HBTU as coupling agents) are employed to form an amide bond between the carboxylic acid of this compound and an amine-terminated linker. The resulting intermediate is then purified and subsequently conjugated to a functionalized POI ligand. The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the target protein levels within cells following treatment with the PROTAC.

-

Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured under standard conditions.

-

Treatment: Cells are treated with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay to ensure equal loading.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the target protein (e.g., LCK) and a loading control (e.g., GAPDH).

-

Analysis: Band intensities are quantified using densitometry. The target protein level is normalized to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curve.

Chemical Stability Assay

This protocol assesses the hydrolytic stability of the PROTAC molecule in a physiologically relevant buffer.

-

Methodology: The PROTAC is incubated in phosphate-buffered saline (PBS) at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The reaction is quenched with a solvent like acetonitrile. The concentration of the remaining parent PROTAC is quantified by LC-MS/MS. The half-life (t₁/₂) is calculated by plotting the natural logarithm of the percentage of remaining PROTAC against time.

Ternary Complex Formation Assay

Verifying the formation of the POI-PROTAC-E3 ligase complex is critical. Several biophysical methods can be employed.

-

Methodology (e.g., Surface Plasmon Resonance - SPR): An E3 ligase component (e.g., CRBN) is immobilized on a sensor chip. The POI is then injected along with varying concentrations of the PROTAC. An increase in the SPR signal, dependent on both the POI and the PROTAC, indicates the formation of the ternary complex on the sensor surface. This can be used to determine the kinetics and affinity of the complex formation. Other techniques include Isothermal Titration Calorimetry (ITC) and cellular assays like NanoBRET®.

Conclusion

This compound is a pivotal chemical tool for the development of advanced PROTACs. Its incorporation into a phenyl dihydrouracil-based CRBN ligand overcomes the stability limitations of earlier IMiD-based designs. The successful application in creating the most potent LCK degrader to date highlights its significant potential for basic research in targeted protein degradation.[2][3] The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this technology to explore new therapeutic strategies for a range of diseases.

References

- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Ternary Complex Formation [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using PD 4'-Oxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1]

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing a pyridine-based linker derived from PD 4'-oxyacetic acid. This type of linker can offer favorable physicochemical properties, such as improved solubility.[1] The protocol outlines a modular synthetic strategy, a common and effective approach in PROTAC development, involving the synthesis of an E3 ligase ligand-linker conjugate and a warhead (POI ligand) with a complementary functional group, followed by their coupling to form the final PROTAC.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC is a multi-step process that involves the preparation of key building blocks followed by their conjugation. The following diagrams illustrate the general PROTAC mechanism of action and the synthetic workflow detailed in this protocol.

Caption: General mechanism of action of a PROTAC.

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

This protocol describes a two-part synthesis. The first part is the synthesis of a VHL E3 ligase ligand-linker conjugate with a terminal carboxylic acid. The second part is the coupling of this intermediate with a warhead (POI ligand) that has a terminal amine, followed by purification and characterization.

Part 1: Synthesis of VHL Ligand-Linker Conjugate with Terminal Carboxylic Acid

This procedure involves the amide coupling of a commercially available VHL ligand containing a terminal amine with this compound.

Materials and Reagents:

-

VHL ligand with a terminal amine (e.g., a derivative of VH032)

-

This compound

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the VHL ligand with a terminal amine (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of PyBOP (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired VHL ligand-linker conjugate with a terminal carboxylic acid.

Part 2: Synthesis of the Final PROTAC via Amide Coupling

This part describes the coupling of the VHL ligand-linker conjugate with a warhead containing a terminal amine.

Materials and Reagents:

-

VHL ligand-linker conjugate with a terminal carboxylic acid (from Part 1)

-

Warhead with a terminal amine (e.g., a derivative of a kinase inhibitor)

-

Propanephosphonic acid anhydride (T3P)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Preparative high-performance liquid chromatography (HPLC) system

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the VHL ligand-linker conjugate (1.0 eq) and the warhead with a terminal amine (1.2 eq) in anhydrous DMF.

-

Addition of Reagents: Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of T3P (50% solution in ethyl acetate, 1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS (typically 2-6 hours).

-

Purification: Once the reaction is complete, purify the crude reaction mixture directly by preparative HPLC using a C18 column and a suitable gradient of acetonitrile in water with a modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to yield the final PROTAC.

-

Lyophilization: Lyophilize the fractions containing the pure product to obtain the final PROTAC as a solid.

Part 3: Characterization of the Final PROTAC

The structure and purity of the final PROTAC should be confirmed by standard analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized PROTAC.

-

Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight of the PROTAC.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a PROTAC using the described protocol. The values are illustrative and may require optimization for specific substrates.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purification Method |

| Part 1: Linker Conjugation | VHL ligand-amine, this compound | PyBOP, DIPEA | DMF | Room Temperature | 4-12 | 50-70 | Flash Chromatography |

| Part 2: Final PROTAC Synthesis | VHL ligand-linker-acid, Warhead-amine | T3P, DIPEA | DMF | Room Temperature | 2-6 | 15-40[2] | Preparative HPLC |

| Part 3: Characterization | Final PROTAC | - | - | - | - | >95% Purity | NMR, Mass Spectrometry |

References

Application Notes and Protocols for PD 4'-oxyacetic acid Conjugation Chemistry in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PD 4'-oxyacetic acid in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, utilizing small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A critical component of a PROTAC is the ligand that recruits an E3 ubiquitin ligase. While derivatives of thalidomide, known as immunomodulatory imide drugs (IMiDs), are commonly used to recruit the Cereblon (CRBN) E3 ligase, they suffer from inherent chemical instability.

A significant advancement in this area is the development of Phenyl Dihydrouracil (PD) based CRBN ligands. This compound is a key functionalized building block derived from this novel class of CRBN binders. It serves as an alternative to traditional IMiD-based ligands in PROTAC design, offering improved chemical stability and leading to PROTACs with enhanced protein degradation efficacy and cellular potency.[1][2][3] This achiral moiety circumvents the issue of racemization often observed with other CRBN ligands, providing a more stable and potent option for researchers developing next-generation protein degraders.[4]

These application notes provide a comprehensive overview of the conjugation chemistry of this compound and detailed protocols for the synthesis and evaluation of PD-based PROTACs.

Core Concepts and Signaling Pathway

PROTACs are heterobifunctional molecules that consist of three main components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound functions as the E3 ligase-recruiting ligand.

The mechanism of action for a PD-based PROTAC follows a catalytic cycle:

-

Ternary Complex Formation : The PD-PROTAC simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can engage another POI and E3 ligase, continuing the degradation cycle.

Data Presentation: Comparative Degradation Efficiency

The use of the PD moiety in PROTACs has demonstrated superior degradation capabilities compared to traditional IMiD and even the more stable Phenyl Glutarimide (PG) analogues. The following table summarizes the degradation efficiency of LCK-targeting PROTACs, highlighting the enhanced potency of the PD-based degrader.

| Compound ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| PD-PROTAC 5 (SJ43489) | Phenyl Dihydrouracil (PD) | LCK | KOPT-K1 | 0.23 ± 0.13 | >98.4 ± 0.6 |

| PD-PROTAC 2 | Phenyl Dihydrouracil (PD) | LCK | KOPT-K1 | 8 ± 6 | 66 ± 7 |

| PG Analogue | Phenyl Glutarimide (PG) | LCK | KOPT-K1 | 8 | Not Reported |

| IMiD Analogue 3 | Immunomodulatory Imide (IMiD) | LCK | KOPT-K1 | Not Reported | Less potent than PD-PROTAC 2 |

Data sourced from Jarusiewicz et al., ACS Med. Chem. Lett. 2023.[3][5]

Experimental Protocols

Protocol 1: Synthesis and Conjugation of this compound-based PROTACs

This protocol describes a general workflow for the synthesis of a PD-based PROTAC, using the example of conjugating this compound to a linker and a warhead for a target protein (e.g., LCK).

Materials:

-

This compound

-

Linker with a terminal amine group (e.g., an amino-PEG linker)

-

Warhead for the protein of interest with a suitable reactive handle (e.g., a carboxylic acid for amide coupling)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide)

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Amide Coupling of this compound to the Linker: a. Dissolve this compound (1 equivalent) in DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add the amine-terminated linker (1 equivalent) to the reaction mixture. e. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed. f. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). g. Purify the resulting PD-linker intermediate by flash column chromatography or preparative HPLC.

-

Conjugation of the PD-Linker Intermediate to the Warhead: a. If the warhead has a carboxylic acid, activate it using the same procedure as in step 1a-c. b. If the PD-linker intermediate has a terminal amine, add it to the activated warhead solution. If the intermediate has a terminal carboxylic acid, activate it and add the amine-functionalized warhead. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Purify the final PD-PROTAC product by preparative HPLC to achieve high purity (>95%).

-

Characterization: a. Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). b. Assess the purity of the final compound by analytical HPLC.

Protocol 2: Cell-Based Protein Degradation Assay (HiBiT Assay)

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells. It is ideal for determining the DC50 and Dmax of a PROTAC.

Materials:

-

CRISPR-edited cell line with the target protein endogenously tagged with the HiBiT peptide (e.g., KOPT-K1 LCK-HiBiT).

-

Nano-Glo® HiBiT Lytic Detection System (Promega).

-

PD-PROTAC stock solution in DMSO.

-

Cell culture medium and supplements.

-

White, opaque 96-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: a. Seed the HiBiT-tagged cells in a white, opaque 96-well plate at a density that allows for logarithmic growth during the experiment. b. Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: a. Prepare serial dilutions of the PD-PROTAC in cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a DMSO vehicle control. b. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. c. Incubate the cells for a predetermined time (e.g., 4 hours).

-

Lysis and Detection: a. Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions. b. Add the lytic reagent to each well. c. Incubate the plate at room temperature for 10 minutes to ensure complete cell lysis and signal stabilization. d. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: a. Normalize the luminescence signal of the PROTAC-treated wells to the DMSO control wells. b. Plot the normalized protein levels against the logarithm of the PROTAC concentration. c. Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[6]

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Recombinant tagged POI (e.g., His-tagged LCK).

-

Recombinant tagged CRBN complex (e.g., FLAG-tagged DDB1-CRBN).

-

PD-PROTAC.

-

AlphaLISA donor and acceptor beads conjugated to antibodies against the respective tags (e.g., anti-His acceptor beads and anti-FLAG donor beads).

-

AlphaLISA assay buffer.

-

Microplate reader capable of AlphaLISA detection.

Procedure:

-

Reagent Preparation: a. Prepare dilutions of the recombinant proteins and the PD-PROTAC in AlphaLISA assay buffer.

-

Assay Assembly: a. In a 384-well plate, add the recombinant POI, the CRBN complex, and the PD-PROTAC at various concentrations. It is common to titrate the PROTAC concentration while keeping the protein concentrations constant. b. Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.

-

Bead Addition and Detection: a. Add the AlphaLISA acceptor beads and incubate in the dark for 1 hour. b. Add the AlphaLISA donor beads and incubate in the dark for another hour. c. Read the plate on an AlphaLISA-compatible microplate reader.

-

Data Analysis: a. The AlphaLISA signal is proportional to the amount of ternary complex formed. b. Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped or "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex formation.[5]

Conclusion

This compound represents a valuable tool for researchers in the field of targeted protein degradation. Its enhanced chemical stability and potent E3 ligase recruitment capabilities make it an attractive alternative to traditional IMiD-based ligands for the development of next-generation PROTACs. The protocols and data presented here provide a foundation for the synthesis, conjugation, and evaluation of novel PD-based degraders, facilitating the advancement of this promising therapeutic modality.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. | BioGRID [thebiogrid.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eastport.cz [eastport.cz]

practical applications of PD 4'-oxyacetic acid in cancer research

Application Notes and Protocols: Acetic Acid in Cancer Research

Application Notes

Introduction:

Acetic acid, the primary component of vinegar, has garnered attention in cancer research for its selective cytotoxic effects on cancer cells.[1][2] Studies have demonstrated that acetic acid can induce oxidative stress and apoptosis in cancerous cells while having minimal effects on normal cells.[1][2] This selectivity presents a promising avenue for therapeutic development, either as a standalone agent or in combination with other cancer treatments like photodynamic therapy (PDT).[3][4]

Mechanism of Action:

The anticancer activity of acetic acid is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3][4] Cancer cells, often characterized by a higher metabolic rate and altered redox balance, are more susceptible to ROS-induced damage compared to normal cells.[1][2][5]

The proposed mechanism involves the following key steps:

-

Selective Uptake: Cancer cells exhibit increased expression of monocarboxylate transporters (MCTs), leading to a higher uptake of acetic acid compared to normal cells.[1][2]

-

ROS Production: Once inside the cancer cells, acetic acid enhances the production of ROS.[1][2][3][4]

-

Induction of Apoptosis: The accumulation of ROS triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]

Therapeutic Potential:

-

Selective Cytotoxicity: Acetic acid has demonstrated cancer cell-selective death in gastric cancer cells.[1][2]

-

Enhancement of Photodynamic Therapy (PDT): Acetic acid can increase the efficacy of PDT by promoting the intracellular accumulation of photosensitizers, such as porphyrins, through the upregulation of heme carrier protein 1 (HCP1) via ROS production.[3][4]

Data Summary:

The following table summarizes the quantitative data from studies on acetic acid in cancer research.

| Parameter | Cell Line | Concentration | Result | Reference |

| Cancer Cell-Selective Death | Rat Gastric Mucosal (RGM1) and Cancerous (RGK1) Cells | 2-5 µM | Induced selective death in RGK1 cells. | [1][2] |

| Porphyrin Uptake | RGK1 Cells | 10 µM | Significantly increased hematoporphyrin fluorescence intensity. | [3] |

| PDT Cytotoxicity Enhancement | RGK1 Cells | 5-10 µM | Enhanced the cytotoxic effect of PDT. | [3][4] |

Experimental Protocols

Protocol 1: Assessment of Cancer Cell-Selective Cytotoxicity

Objective: To determine the selective cytotoxic effect of acetic acid on cancerous versus normal cells.

Materials:

-

Normal gastric mucosal cell line (e.g., RGM1)

-

Cancerous gastric mucosal cell line (e.g., RGK1)

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

-

Acetic acid stock solution (e.g., 1 M)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed both normal (RGM1) and cancerous (RGK1) cells in separate 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of acetic acid in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the prepared acetic acid dilutions. Include a vehicle control (medium only).

-

Incubate the plates for 24, 48, and 72 hours.

-

At each time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Acetic Acid's Effect on Photodynamic Therapy (PDT)

Objective: To assess the ability of acetic acid to enhance the cytotoxic effects of PDT in cancer cells.

Materials:

-

Cancerous gastric cell line (e.g., RGK1)

-

Cell culture medium

-

Acetic acid

-

Photosensitizer (e.g., Hematoporphyrin)

-

Light source for PDT (specific wavelength for the photosensitizer)

-

MTT assay reagents (as in Protocol 1)

-

96-well plates

Procedure:

-

Seed RGK1 cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with varying concentrations of acetic acid (e.g., 0, 5, 10 µM) for 24 hours.

-

Add the photosensitizer (e.g., hematoporphyrin) to the wells at a predetermined concentration and incubate for a specified duration (e.g., 4 hours).

-

Wash the cells with PBS to remove the extracellular photosensitizer.

-

Add fresh medium to the wells.

-

Expose the cells to a light source at the appropriate wavelength and dose for PDT activation. A control group should be kept in the dark.

-

Incubate the plates for another 24 hours.

-

Assess cell viability using the MTT assay as described in Protocol 1.

Visualizations

Caption: Acetic Acid's selective apoptotic pathway in cancer cells.

Caption: Workflow for evaluating acetic acid's enhancement of PDT.

Caption: Acetic acid-mediated signaling in enhancing PDT efficacy.

References

- 1. Acetic acid is an oxidative stressor in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetic acid is an oxidative stressor in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Targeting Protein Kinases with PD 4'-oxyacetic acid-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell. This is accomplished by a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

PD 4'-oxyacetic acid is a carboxylic acid-functionalized ligand for the E3 ubiquitin ligase cereblon (CRBN) and serves as a crucial building block in the development of PROTACs. By incorporating this compound into a PROTAC, researchers can hijack the CRBN E3 ligase to induce the degradation of specific protein kinases, many of which are implicated in diseases such as cancer.

These application notes provide a comprehensive guide to utilizing this compound in the design and evaluation of PROTACs for the targeted degradation of protein kinases. Detailed protocols for key experiments are provided to facilitate the assessment of PROTAC efficacy.

Mechanism of Action: this compound in PROTACs

A PROTAC utilizing this compound functions by bringing a target protein kinase into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.

Data Presentation: Efficacy of Kinase-Targeting PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The key parameters are the half-maximal degradation concentration (DC50), the maximum degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: Degradation Potency of a Cereblon-Recruiting BCR-ABL PROTAC

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SIAIS100 | K562 | 2.7 | 91.2 | [1] |

| DAS 6-2-2-6-CRBN | K562 | - | >80% at 2.5 µM | [2] |

Table 2: Efficacy of a Cereblon-Recruiting CDK9 PROTAC

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| B03 | MV4-11 | 7.62 | >95 | 25 | [2][3] |

| Degrader 3 | HCT116 | - | ~65% at 20 µM | - | [2] |

Table 3: Efficacy of a Cereblon-Recruiting FAK PROTAC

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| BSJ-04-146 | Pancreatic/Breast Cancer Cells | <10 | - | 26 | [4] |

Table 4: Efficacy of a Cereblon-Recruiting EGFR PROTAC

| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| SIAIS125 | H1975 | - | - | 506 | [5] |

| SIAIS126 | H1975 | - | - | - | [5] |

Experimental Protocols

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol details the methodology for quantifying the degradation of a target protein kinase in response to treatment with a PROTAC.

Materials:

-

Cell line expressing the target kinase

-

PROTAC compound dissolved in DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target kinase

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Probe the membrane with a primary antibody for a loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6][7]

-

Protocol 2: Cell Viability Assay for Determination of IC50

This protocol describes how to assess the effect of a kinase-degrading PROTAC on cell proliferation and viability.

Materials:

-

Cell line of interest

-

PROTAC compound dissolved in DMSO

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit

-

Luminometer or microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in complete cell culture medium.

-

Treat the cells with the serially diluted PROTAC. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Cell Viability Measurement (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

Visualization of Pathways and Workflows

Signaling Pathways

The degradation of a target kinase by a PROTAC is expected to inhibit its downstream signaling pathways, leading to the desired therapeutic effect.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its degradation inhibits multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[9][10]

CDK9 Signaling Pathway

CDK9 is a key regulator of transcriptional elongation. Its degradation leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells.

Experimental Workflow

The development and characterization of a kinase-targeting PROTAC follows a systematic workflow.

References

- 1. PROTAC | DC Chemicals [dcchemicals.com]

- 2. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for In Vitro Evaluation of PD 4'-oxyacetic acid-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro experimental setup for the characterization of novel Proteolysis Targeting Chimeras (PROTACs) based on a PD 4'-oxyacetic acid scaffold. These protocols and application notes are designed to assist researchers in assessing the efficacy and mechanism of action of these targeted protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][4] The catalytic nature of PROTACs allows for sub-stoichiometric degradation of target proteins, offering a powerful therapeutic modality.[5]

The this compound-based scaffold represents a novel chemical series of PROTACs. The in vitro assays detailed below are crucial for the initial characterization and optimization of these molecules.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6][7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][9]

Experimental Workflow

A typical in vitro evaluation cascade for a novel PROTAC involves a series of assays to confirm its mechanism of action and assess its potency and efficacy.

Key In Vitro Assays and Protocols

Ternary Complex Formation Assay (In Vitro Pull-down)

This assay qualitatively or semi-quantitatively assesses the ability of the PROTAC to induce the formation of a ternary complex between the E3 ligase and the target protein.[6][7]

Protocol:

-

Protein Purification: Purify recombinant, tagged versions of the E3 ligase (e.g., His-tagged VHL) and the target protein (e.g., GST-tagged POI).

-

Complex Formation: In a microcentrifuge tube, combine the purified His-VHL, GST-POI, and the this compound-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO). Incubate at 4°C for 2-4 hours with gentle rotation.

-

Pull-down: Add Ni-NTA agarose beads to pull down the His-tagged VHL. Incubate for another 1-2 hours at 4°C.

-

Washing: Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specific binding proteins.

-

Elution and Detection: Elute the protein complexes from the beads. Analyze the eluate by SDS-PAGE followed by Western blotting using antibodies against both the E3 ligase and the POI. An increase in the amount of POI pulled down in the presence of the PROTAC indicates ternary complex formation.

| Component | Stock Concentration | Final Concentration | Volume (µL) for 50 µL reaction |

| His-tagged E3 Ligase | 1 mg/mL | 1 µM | Variable |

| GST-tagged POI | 1 mg/mL | 1 µM | Variable |

| PROTAC | 10 mM in DMSO | 0.1 - 10 µM | Variable |

| Assay Buffer | 1X | 1X | To 50 µL |

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[4][9][10]

Protocol:

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC at various concentrations.

-